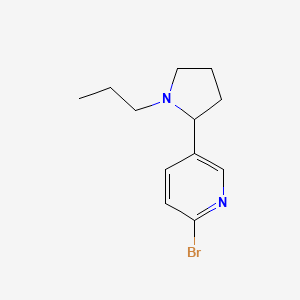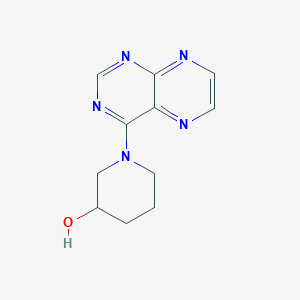
1-(Pteridin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pteridin-4-yl)piperidin-3-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pteridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of nanocatalysts have been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pteridin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine or pteridine rings.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene can be used as an oxidizing agent.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidines and pteridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pteridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its derivatives have been shown to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells . The compound’s structure allows it to form strong interactions with its targets, leading to effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Piperidin-4-ol derivatives: These compounds share the piperidine ring structure and have been studied for their biological activities.
Pteridine derivatives: Compounds containing the pteridine ring are known for their roles in biological systems, such as folate metabolism.
Uniqueness: 1-(Pteridin-4-yl)piperidin-3-ol is unique due to the combination of the pteridine and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-pteridin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |
InChI Key |
YNQMWRCQCATLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)
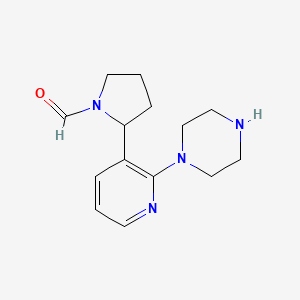


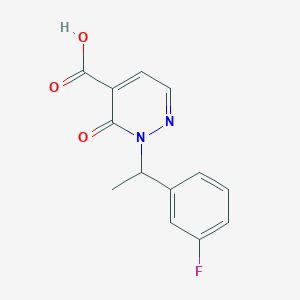

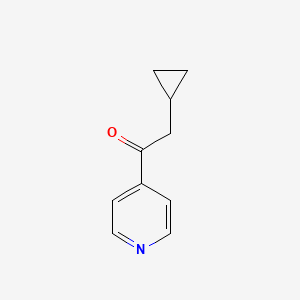


![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)
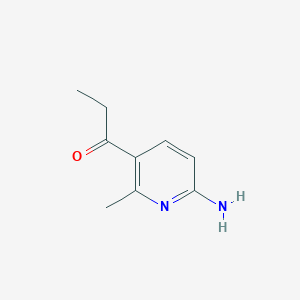
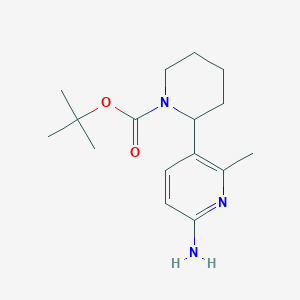
![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)
